molecular formula C17H17N5OS2 B2644208 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1207002-19-4

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2644208
CAS No.: 1207002-19-4
M. Wt: 371.48
InChI Key: NSTOPDQGZBLZQG-UHFFFAOYSA-N
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Description

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a combination of imidazole, thiadiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: Starting from an appropriate precursor, the imidazole ring can be synthesized through cyclization reactions.

    Introduction of the allyl and phenyl groups: These groups can be introduced via alkylation and arylation reactions.

    Formation of the thiadiazole ring: This can be achieved through the cyclization of thiosemicarbazide derivatives.

    Coupling of the imidazole and thiadiazole rings: This step involves the formation of a thioether linkage between the two heterocycles.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the imidazole or thiadiazole rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the allyl and phenyl groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Organic Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-allyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

The presence of both the imidazole and thiadiazole rings, along with the allyl and phenyl groups, makes 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide unique. This combination of functional groups can impart specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS2/c1-3-9-22-14(13-7-5-4-6-8-13)10-18-17(22)24-11-15(23)19-16-21-20-12(2)25-16/h3-8,10H,1,9,11H2,2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTOPDQGZBLZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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